molecular formula C8H9IO B3228048 2-Iodo-4-methylbenzyl alcohol CAS No. 126156-20-5

2-Iodo-4-methylbenzyl alcohol

Cat. No. B3228048
CAS RN: 126156-20-5
M. Wt: 248.06 g/mol
InChI Key: MQRMMERGHBIYEU-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzyl alcohol is an organic compound that falls under the category of alcohols . Alcohols are compounds in which one or more hydrogen atoms in an alkane have been replaced by an -OH group . The complexity of the attached alkyl group is irrelevant .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .


Molecular Structure Analysis

The molecular structure of this compound consists of an alkyl group and a functional group hydroxyl group . The molecule is longer due to the presence of the oxygen atom, which brings with it an extra 8 electrons .


Chemical Reactions Analysis

Alcohols, including this compound, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .


Physical And Chemical Properties Analysis

Alcohols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules . The solubility of alcohol in water is governed by the hydroxyl group present .

Scientific Research Applications

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) delves into the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol, on a titanium dioxide photocatalyst under oxygen atmosphere. This process has been shown to effectively convert these alcohols into their corresponding aldehydes, utilizing both UV-light and visible light. The study highlights the potential application of 2-iodo-4-methylbenzyl alcohol in photocatalytic processes for chemical transformations (Higashimoto et al., 2009).

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylbenzyl alcohol involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as a leaving group . Primary alcohols and methanol react to form alkyl halides under acidic conditions by an SN2 mechanism .

Safety and Hazards

2-Iodo-4-methylbenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Future directions for the use of 2-Iodo-4-methylbenzyl alcohol could involve its application in the preparation of other complex organic compounds . For instance, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

properties

IUPAC Name

(2-iodo-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRMMERGHBIYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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